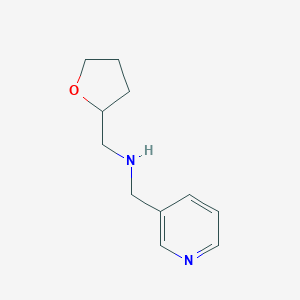
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, also known as PTMTA, is an organic compound that has been studied for its potential applications in biomedical and scientific research. PTMTA is a nitrogen-containing heterocyclic compound that is composed of a pyridine and a tetrahydrofuran ring. It is a colorless liquid with a boiling point of 121°C and a melting point of -75°C. PTMTA has been studied for its use in a variety of scientific research applications, such as synthesis, medicinal chemistry, and enzymology.
Applications De Recherche Scientifique
Arylmethylidenefuranones and Heterocyclic Reactions
Research into arylmethylidenefuranones and their reactions with various nucleophiles has revealed a rich chemistry leading to a wide variety of cyclic and heterocyclic compounds. These reactions, dependent on the structure of the reagents and the conditions, yield products with potential in further synthetic applications, including amides, pyrrolones, and benzofurans, among others. Such versatility highlights the potential utility of compounds like Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in synthesizing complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).
CNS Acting Drugs Synthesis
The synthesis of central nervous system (CNS) acting drugs often explores the utility of heterocycles with heteroatoms like nitrogen, indicative of the compound's framework. Pyridine and related heterocycles serve as foundational structures for developing novel CNS drugs, with modifications potentially leading to therapeutic agents with reduced side effects (Saganuwan, 2017).
Pyrolysis Studies and Smoke Formation
Investigations into the pyrolysis of various carbohydrates have implications for understanding smoke formation, including that from cigarettes. The study of furan production from sugar pyrolysis provides insights into the thermal degradation processes relevant to the structural elements present in this compound. This research can inform the development of safer combustion processes and materials (Sanders, Goldsmith, & Seeman, 2003).
Heterocyclic N-oxide Derivatives
The chemistry of heterocyclic N-oxide derivatives, including pyridine N-oxides, demonstrates significant utility in synthesis, catalysis, and potential medicinal applications. These compounds, due to their electronic structure, participate in various chemical reactions, offering pathways to synthesize novel compounds with biological relevance (Li et al., 2019).
Environmental and Biological Sensing
Pyridine derivatives, owing to their electronic and structural properties, have been explored for environmental and biological sensing applications. Their ability to interact with ions and molecules makes them suitable for developing sensitive and selective sensors, which could include derivatives or related compounds to this compound (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWNGJAZCOFDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide](/img/structure/B396283.png)
![Ethyl 2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B396284.png)
![Methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(furan-2-carbonylamino)propan-2-yl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B396287.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-chlorobenzamide](/img/structure/B396288.png)
![Ethyl 2-acetamido-3,3,3-trifluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propanoate](/img/structure/B396292.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B396293.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methylbenzamide](/img/structure/B396295.png)

![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B396297.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide](/img/structure/B396299.png)
![2,2-dimethyl-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]propanamide](/img/structure/B396300.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396301.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396303.png)